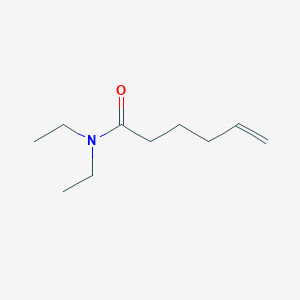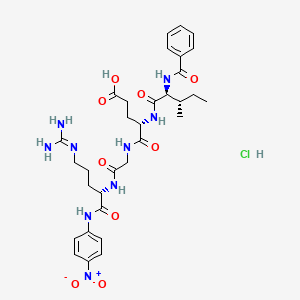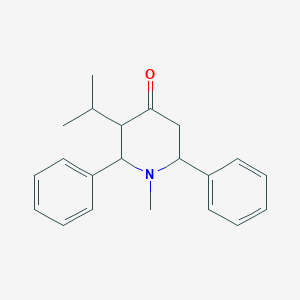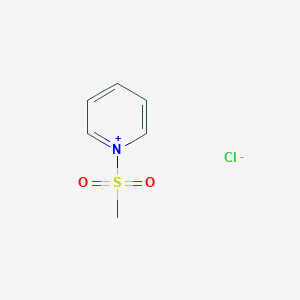
1-(Methanesulfonyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonyl)pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methanesulfonyl group attached to a pyridinium ion, making it a unique and versatile chemical entity.
Métodos De Preparación
The synthesis of 1-(Methanesulfonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with methanesulfonyl chloride. The process can be carried out under various conditions, but a common method includes the use of a base such as pyridine or triethylamine to facilitate the reaction. The reaction is usually performed in an organic solvent like dichloromethane, and the product is purified through crystallization or distillation .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Methanesulfonyl)pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form unsaturated products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-(Methanesulfonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells.
Medicine: Research has explored its use in drug development, particularly for its ability to modify nucleoside structures, which are important in antiviral and anticancer therapies.
Industry: The compound is used in the production of specialty chemicals and polymers, where its unique chemical properties are advantageous
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonyl)pyridin-1-ium chloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The methanesulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
1-(Methanesulfonyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium chloride: Similar in structure but with a benzyl group instead of a methanesulfonyl group.
1-Ethylpyridin-1-ium chloride: Contains an ethyl group, leading to different chemical properties and applications.
1-(Phenylsulfonyl)pyridin-1-ium chloride: Similar sulfonyl group but with a phenyl ring, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Propiedades
Número CAS |
60870-68-0 |
|---|---|
Fórmula molecular |
C6H8ClNO2S |
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
1-methylsulfonylpyridin-1-ium;chloride |
InChI |
InChI=1S/C6H8NO2S.ClH/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 |
Clave InChI |
DCMHRFFISKBWFT-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


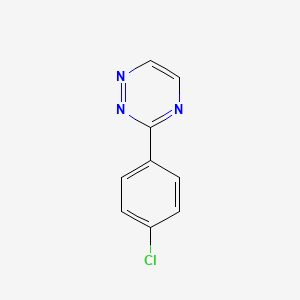

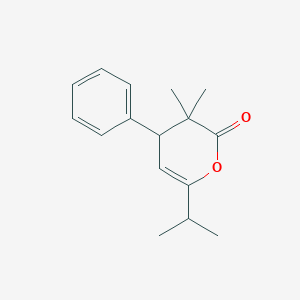
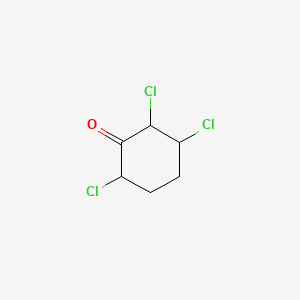

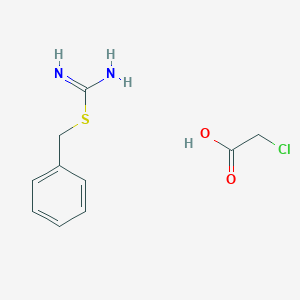

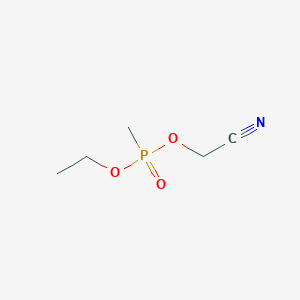
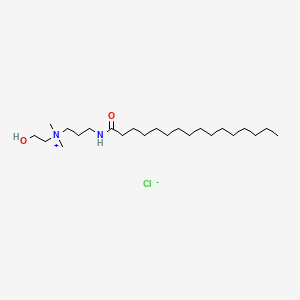
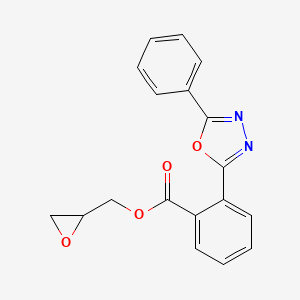
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
